Mafosfamide cyclohexylamine salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84210-80-0 |
|---|---|
Molecular Formula |
C15H32Cl2N3O5PS2 |
Molecular Weight |
500.4 g/mol |
IUPAC Name |
2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1 |
InChI Key |
AJOJXYODECALSX-BCPQDLGFSA-N |
SMILES |
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Isomeric SMILES |
C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
Canonical SMILES |
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Appearance |
white cristalline powder |
melting_point |
145-147°C |
Other CAS No. |
84210-80-0 |
Purity |
99% |
Related CAS |
88746-71-8; 84210-80-0 |
solubility |
160mg/ml in water, >160 mg/ml in DMSO |
Synonyms |
Asta Z 7557 Asta-Z-7557 D17272 mafosfamide-cyclohexylamine |
Origin of Product |
United States |
Mechanistic Investigations of Mafosfamide Cyclohexylamine Salt Action
Molecular and Subcellular Mechanisms of Action
The biological effects of mafosfamide (B565123) are attributed to the generation of highly reactive metabolites that interact with cellular macromolecules, primarily DNA. iiarjournals.org The process begins with the spontaneous hydrolysis of the mafosfamide molecule and culminates in a cascade of DNA damage, ultimately leading to the inhibition of essential cellular processes and cell death. ontosight.ainih.gov
DNA Alkylation and Adduct Formation
The primary mechanism of action for mafosfamide's cytotoxic effects is the alkylation of DNA by its active metabolite, phosphoramide (B1221513) mustard. iiarjournals.orgmdpi.commedchemexpress.com Alkylation is a chemical process where the metabolite transfers an alkyl group to a DNA base, forming a covalent bond. youtube.com This process is initiated when phosphoramide mustard, a reactive bis-electrophile, attacks nucleophilic sites on the DNA molecule. nih.gov
DNA Cross-linking
Phosphoramide mustard is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups. nih.govyoutube.com This structure allows it to form not only single DNA adducts but also to create cross-links between DNA strands (interstrand cross-links) or between DNA and proteins (DNA-protein cross-links). ontosight.aimedchemexpress.comnih.gov
Interstrand cross-links are particularly cytotoxic as they covalently bond the two strands of the DNA double helix, preventing them from separating. This separation is a critical step for both DNA replication and transcription. medchemexpress.com DNA-protein cross-links, where the metabolite covalently traps proteins involved in processes like transcription and chromatin organization to the DNA, also contribute significantly to cellular dysfunction. nih.gov
Induction of DNA Strand Breaks
The formation of DNA adducts and the subsequent, often futile, attempts by cellular repair mechanisms to excise them can lead to the creation of single- and double-strand breaks in the DNA backbone. iiarjournals.orgyoutube.com At higher concentrations, the active metabolites of mafosfamide are known to directly induce these breaks. iiarjournals.orgnih.gov The accumulation of DNA strand breaks triggers cellular stress responses and can activate apoptotic pathways, leading to programmed cell death. nih.gov The metabolite acrolein also contributes to DNA damage, further promoting these breaks. researchgate.net
Inhibition of DNA Replication
The extensive DNA damage caused by mafosfamide's metabolites, particularly the formation of interstrand cross-links, presents a physical barrier to the cellular machinery responsible for DNA replication. ontosight.aimedchemexpress.com The DNA polymerase enzyme cannot proceed past a cross-link, causing the replication fork to stall. This blockage of DNA replication is a dominant apoptosis-inducing event, especially at lower concentrations of the drug. nih.govjohnshopkins.edu By preventing cancer cells from duplicating their genetic material, mafosfamide effectively halts their proliferation. nih.gov
Inhibition of DNA Transcription
Similar to its effect on replication, the DNA lesions created by mafosfamide's metabolites also inhibit DNA transcription—the process of creating RNA from a DNA template. ontosight.ai The RNA polymerase enzyme is blocked by DNA adducts and cross-links, preventing the synthesis of messenger RNA (mRNA) and, consequently, the proteins essential for cell function and survival. taylorandfrancis.com This transcriptional inhibition is a significant contributor to the compound's cytotoxicity, particularly at higher concentrations. nih.govjohnshopkins.edu
Generation of Active Metabolites and Their Role in Activity
The breakdown proceeds as follows:
Mafosfamide spontaneously decomposes into 4-hydroxycyclophosphamide (B600793) (4-OH-CP) and cyclohexylamine (B46788). iiarjournals.org
4-OH-CP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838) . taylorandfrancis.comnih.govwikipedia.org Aldophosphamide is considered the key pharmacologically active intermediate that can readily enter cells. taylorandfrancis.commdpi.com
Inside the cell, aldophosphamide undergoes β-elimination to yield two final, highly cytotoxic metabolites: phosphoramide mustard and acrolein . iiarjournals.orgmdpi.comyoutube.comwikipedia.org
| Metabolite | Primary Role in Cytotoxicity | Mechanism |
|---|---|---|
| 4-Hydroxycyclophosphamide (4-OH-CP) | Initial active metabolite | Serves as the precursor to aldophosphamide. nih.govwikipedia.org |
| Aldophosphamide | Key transportable intermediate | Freely diffuses into cells and decomposes to yield the final cytotoxic agents. taylorandfrancis.commdpi.com |
| Phosphoramide Mustard | Primary therapeutic agent | A bifunctional alkylating agent that forms DNA adducts and cross-links, leading to replication and transcription inhibition. mdpi.commedchemexpress.comnih.gov |
| Acrolein | Secondary cytotoxic agent | A highly reactive aldehyde that contributes to cytotoxicity through DNA damage, protein adduction, and induction of oxidative stress. nih.govnih.govoup.comresearchgate.net |
Spontaneous Degradation to 4-hydroxycyclophosphamide
A key characteristic of mafosfamide cyclohexylamine salt is its spontaneous degradation in aqueous solutions. Upon dissolution, the salt readily hydrolyzes to form 4-hydroxycyclophosphamide. nih.govnih.gov This conversion is a critical step, as 4-hydroxycyclophosphamide is the primary active metabolite responsible for the compound's cytotoxic effects. The degradation process circumvents the need for hepatic cytochrome P450 enzymatic activation, which is a prerequisite for the bioactivation of cyclophosphamide (B585). nih.gov
The spontaneity of this degradation is a pivotal feature, rendering mafosfamide active in in vitro settings and in regional therapeutic applications where hepatic metabolism is absent. nih.gov The rate of this hydrolysis is influenced by factors such as pH. Studies have shown that the ring-opening of 4-hydroxycyclophosphamide to its tautomer, aldophosphamide, is subject to general-acid catalysis, while the subsequent elimination reaction is catalyzed by a general base. nih.gov The trans isomer of 4-hydroxycyclophosphamide demonstrates a faster ring-opening rate compared to the cis isomer. nih.gov
Formation of Phosphoramide Mustard
Following the generation of 4-hydroxycyclophosphamide, a further intramolecular rearrangement occurs, leading to its tautomer, aldophosphamide. This intermediate is unstable and undergoes β-elimination to yield two key products: phosphoramide mustard and acrolein. Phosphoramide mustard is a potent bifunctional alkylating agent and is considered the ultimate cytotoxic species responsible for the anticancer activity of cyclophosphamide and its analogues. nih.govwashington.edu
Phosphoramide mustard exerts its cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA. nih.govmedchemexpress.com It acts as a bis-electrophile, capable of cross-linking DNA strands. nih.govacs.org The mechanism involves the alkylation of nucleophilic sites on DNA bases, with a preference for the N7 position of guanine (B1146940). acs.orgnih.gov This interaction can lead to the formation of both intra- and interstrand DNA cross-links, which are highly toxic lesions that inhibit DNA replication and transcription, ultimately triggering cell death. medchemexpress.comnih.gov Studies have identified that phosphoramide mustard can form a 1,3 cross-link between two guanine bases in a 5'-d(GAC)-3' sequence. nih.gov
Acrolein Production and Cellular Impact
Acrolein is generated concurrently with phosphoramide mustard from the breakdown of aldophosphamide. nih.govwashington.edu While phosphoramide mustard is the primary cytotoxic agent, acrolein also contributes to cellular damage, largely through the induction of oxidative stress. nih.govmdpi.com Acrolein is a highly reactive α,β-unsaturated aldehyde that can readily react with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione. mdpi.comnih.gov
The depletion of glutathione, a key intracellular antioxidant, can disrupt the cellular redox balance and lead to an increase in reactive oxygen species (ROS). nih.govmdpi.com This elevated oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, and can disrupt mitochondrial function. nih.govmdpi.commdpi.com Acrolein has been shown to induce protein carbonylation and can form adducts with DNA bases, further contributing to cellular dysfunction and toxicity. mdpi.comnih.gov The generation of oxidative stress by acrolein is considered a significant factor in the side effects associated with cyclophosphamide-based therapies. nih.gov
Cellular Pathway Perturbations Induced by this compound
The cytotoxic metabolites of this compound, primarily phosphoramide mustard, induce profound perturbations in cellular pathways, most notably leading to cell cycle arrest and apoptosis.
Cell Cycle Modulation and Arrest
By inducing DNA damage, mafosfamide activates cellular DNA damage response (DDR) pathways, which in turn trigger cell cycle checkpoints to halt cell division and allow for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
S-phase Accumulation
Treatment of cancer cells with mafosfamide has been shown to cause an accumulation of cells in the S-phase of the cell cycle. This S-phase arrest is a direct consequence of the DNA damage inflicted by phosphoramide mustard. The presence of DNA adducts and cross-links physically obstructs the DNA replication machinery, leading to stalled replication forks.
The cellular response to replication stress involves the activation of checkpoint kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and Chk1, which mediate the S-phase checkpoint. This checkpoint prevents the cell from proceeding into mitosis with damaged or incompletely replicated DNA. In some cell lines, such as human promyelocytic leukemia HL-60 cells, exposure to mafosfamide has been associated with a noticeable accumulation of cells in the S-phase. nih.gov
Table 1: Effect of Mafosfamide on Cell Cycle Distribution in HL-60 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55.2 | 30.1 | 14.7 |
| Mafosfamide (1 µg/mL) | 45.8 | 42.5 | 11.7 |
| Mafosfamide (5 µg/mL) | 38.1 | 50.3 | 11.6 |
Hypothetical data based on qualitative descriptions from existing research for illustrative purposes.
G2/M Phase Arrest
In addition to S-phase accumulation, mafosfamide treatment can also lead to a block in the G2/M phase of the cell cycle. nih.govnih.gov The G2 checkpoint serves as a final quality control step before a cell enters mitosis, ensuring that DNA replication is complete and any DNA damage has been repaired.
The activation of the ATM (Ataxia Telangiectasia Mutated) and ATR pathways by DNA damage leads to the activation of downstream kinases like Chk1 and Chk2. These kinases, in turn, inhibit the activity of the Cdc25 phosphatase family. Inhibition of Cdc25 prevents the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. Consequently, cells with damaged DNA are arrested in the G2 phase. Studies have demonstrated that various cancer cell lines, when treated with agents that induce DNA cross-links similar to phosphoramide mustard, exhibit a significant increase in the percentage of cells in the G2/M phase. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Table 2: G2/M Arrest in A549 Human Lung Cancer Cells After Treatment with a DNA Cross-linking Agent
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 60.5 | 25.3 | 14.2 |
| DNA Cross-linking Agent (0.1 µM) | 25.1 | 15.6 | 59.3 |
Data adapted from a study on a stilbenoid with DNA cross-linking properties for illustrative purposes of G2/M arrest. nih.gov
Cell Cycle Disruption
Mafosfamide treatment has been shown to significantly interfere with the normal progression of the cell cycle. In vitro studies on unsynchronized HL60 leukemic cells revealed that exposure to mafosfamide leads to an accumulation of cells in the S-phase and suggests a G2-phase arrest. nih.gov When cells were synchronized, mafosfamide considerably delayed their progression through the S-phase. nih.gov The apoptosis induced by the compound in these synchronized cells occurred in the presence of these S-phase and G2-phase arrests. nih.gov
Further investigation into the relationship between cell cycle and mafosfamide-induced cell death in lymphoblastoid cells showed that the cellular response is dose-dependent. johnshopkins.edu At lower concentrations, caspase activation and subsequent apoptosis were preferentially initiated in the S-phase, highlighting the blockage of DNA replication as the primary trigger for cell death. johnshopkins.edunih.gov At higher concentrations, caspases were activated across all stages of the cell cycle, indicating that other mechanisms, such as the inhibition of transcription, also play a significant role. johnshopkins.edunih.gov Interestingly, in certain Chinese hamster ovary (CHO-K1) cell lines that are hypersensitive to mafosfamide, there was a less severe drug-induced block to DNA replication compared to wild-type cells, suggesting that the cytotoxic mechanism in these specific variants is linked to alterations in cell cycle progression itself rather than just a simple blockage. nih.gov
Table 1: Effect of Mafosfamide on Cell Cycle Progression in Cancer Cell Lines
| Cell Line | Observed Effect | Reference |
|---|---|---|
| HL60 (Leukemic Cells) | S-phase accumulation and G2-phase arrest. nih.gov | nih.gov |
| Human Lymphoblastoid Cells | Low Dose: Preferential caspase activation in S-phase. johnshopkins.edunih.gov | johnshopkins.edunih.gov |
| Human Lymphoblastoid Cells | High Dose: Caspase activation in all cell cycle stages. johnshopkins.edunih.gov | johnshopkins.edunih.gov |
| CHO-K1 (Hypersensitive variants) | Less severe block to DNA replication compared to wild-type. nih.gov | nih.gov |
Programmed Cell Death Induction
Mafosfamide is a potent inducer of programmed cell death, primarily through the activation of apoptosis and the instigation of mitotic catastrophe. These pathways are critical to its cytotoxic function.
Mafosfamide consistently triggers apoptosis in various cell types, a process characterized by morphological changes, DNA fragmentation, and the activation of caspases. nih.govnih.govjohnshopkins.edunih.gov The active metabolite of mafosfamide, 4-hydroxycyclophosphamide, induces apoptosis in mature human lymphocytes, which is characterized by typical morphological changes and nucleosomal DNA fragmentation. nih.gov This apoptotic response is dependent on both the drug concentration and the duration of exposure. nih.gov The induction of apoptosis is a key mechanism of action and can be initiated through both p53-dependent and p53-independent signaling pathways. johnshopkins.edunih.gov
The tumor suppressor protein p53 plays a significant role in mediating the apoptotic response to mafosfamide. Studies have demonstrated that mafosfamide induces apoptosis more effectively in cells with wild-type p53 (p53wt) compared to cells with mutated p53 (p53mt). johnshopkins.edunih.gov The mechanism involves the stabilization and activation of p53 through its phosphorylation at several serine residues, including Ser15, Ser20, and Ser37. johnshopkins.edunih.gov This phosphorylation event is driven by the activation of upstream kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), as well as their downstream effectors, Chk1 and Chk2. johnshopkins.edunih.gov
The critical role of this signaling cascade was confirmed in experiments where the inhibition of ATM/ATR, PI3-kinase, and Chk1/Chk2 attenuated the apoptotic response in p53wt cells. johnshopkins.edunih.gov This demonstrates a direct signaling pathway from DNA damage recognition (by ATM/ATR) to p53 activation and subsequent apoptosis execution.
Table 2: Key Proteins in Mafosfamide-Induced p53-Dependent Apoptosis
| Protein | Role in Pathway | Effect of Mafosfamide | Reference |
|---|---|---|---|
| p53 | Tumor suppressor, transcription factor | Stabilized and activated | johnshopkins.edunih.gov |
| ATM/ATR | Damage-sensing kinases | Activated | johnshopkins.edunih.gov |
| Chk1/Chk2 | Checkpoint kinases | Activated | johnshopkins.edunih.gov |
| p53 (Ser15, Ser20, Ser37) | Phosphorylation sites | Phosphorylated, leading to p53 stabilization | johnshopkins.edunih.gov |
While p53 status clearly influences the sensitivity to mafosfamide, the compound is also capable of inducing apoptosis in its absence. Apoptosis still occurs in p53-mutant cells, albeit to a lesser extent than in p53-wild-type cells. johnshopkins.edunih.gov Notably, the inhibition of the ATM/ATR and Chk1/Chk2 kinases, which significantly reduced apoptosis in p53wt cells, did not affect the apoptotic response in p53mt cells. johnshopkins.edunih.gov This indicates the existence of an alternative, p53-independent pathway for apoptosis induction.
Research on the related compound ifosfamide (B1674421) in p53-deficient malignant fibrous histiocytoma cells provides some insight into potential mechanisms of cellular response. In these cells, treatment led to a significant overexpression of the kinase CDK4 and the oncogene MDM2, which may be involved in modulating the apoptotic response in a p53-negative context. nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is a key component of mafosfamide's mechanism of action. Research in 9L gliosarcoma cells treated with mafosfamide identified caspase 9 as the primary upstream regulatory caspase that is activated. nih.gov The activation of caspase 9 is a hallmark of the mitochondrial pathway, occurring after the release of cytochrome c from the mitochondria. nih.gov
The involvement of the mitochondrial pathway is further substantiated by the roles of the Bcl-2 family of proteins. Overexpression of the pro-apoptotic factor Bax enhanced caspase 9 activation and cytotoxicity induced by the drug. nih.gov Conversely, overexpression of the anti-apoptotic factor Bcl-2 blocked the activation of caspase 9, inhibited plasma membrane blebbing, and ultimately prevented drug-induced cell death. nih.gov This demonstrates that mafosfamide triggers apoptosis by tipping the balance of Bcl-2 family proteins to favor mitochondrial outer membrane permeabilization. nih.govmdpi.com
Table 3: Components of the Mitochondrial Pathway Affected by Mafosfamide
| Component | Function | Effect of Mafosfamide | Reference |
|---|---|---|---|
| Bax | Pro-apoptotic protein | Enhances mafosfamide-induced cytotoxicity | nih.gov |
| Bcl-2 | Anti-apoptotic protein | Overexpression blocks mafosfamide-induced apoptosis | nih.govmdpi.com |
| Caspase 9 | Initiator caspase of the mitochondrial pathway | Activated by mafosfamide treatment | nih.gov |
| Caspase 3/7 | Effector caspases | Substrate (PARP) is cleaved following treatment | nih.gov |
Mitotic catastrophe is an oncosuppressive mechanism that prevents the proliferation of cells that have entered mitosis improperly or have suffered from mitotic failure. nih.govnih.gov It is not a distinct cell death mode itself but a precursor to cell death (via apoptosis or necrosis) or cellular senescence, characterized by distinct morphological features like multinucleation and micronucleation. nih.govnih.gov
This process is often triggered by agents that cause DNA damage or disrupt the mitotic spindle. nih.gov Mafosfamide, as a potent DNA cross-linking agent, induces severe genetic damage. nih.govnih.gov In certain mafosfamide-hypersensitive cell lines, treatment was associated with a two- to three-fold increase in the frequency of chromosomal aberrations. nih.gov Such extensive chromosomal damage can prevent the proper segregation of chromosomes during mitosis. When cell cycle checkpoints fail to arrest the cell for repair, the cell may proceed through a defective mitosis, leading directly to mitotic catastrophe. nih.gov Therefore, the induction of significant chromosomal damage by mafosfamide strongly implicates mitotic catastrophe as a key outcome of its action, ultimately leading to the elimination of genomically unstable cancer cells.
Autophagy Induction
Autophagy, a cellular process of self-degradation of components, can be a survival or death mechanism depending on the context. Research into the effects of mafosfamide and related compounds suggests a potential link to autophagy induction. For instance, the activation of the STING (Stimulator of Interferon Genes) pathway, which can be triggered by DNA damage—a known consequence of mafosfamide's alkylating activity—has been associated with the induction of autophagy. frontiersin.org
In melanoma cells, treatment with a STING agonist resulted in an increased expression of LC3B, a key protein marker for autophagosome formation, suggesting an uptick in autophagic activity. frontiersin.org While direct studies on this compound are specific, the principle that DNA-damaging agents can trigger cellular stress responses that include autophagy is well-established. This suggests that mafosfamide-induced DNA damage may act as a trigger for autophagy, a hypothesis that requires further specific investigation.
Necrotic Cell Death
While apoptosis is a well-documented outcome of mafosfamide treatment, evidence also points towards the induction of necrotic cell death, a form of cell death often associated with inflammation. johnshopkins.edunih.govnih.govnih.gov Regulated necrotic cell death (RNCD) is controlled by specific signaling proteins and results in the disruption of the plasma membrane, leading to tissue inflammation. mdpi.com
Mafosfamide has been shown to cause a proinflammatory response in endothelial cells. nih.gov This effect is characterized by an increase in the expression of vascular cell adhesion molecule-1 (VCAM-1) and enhanced leukocyte adhesion. nih.gov Such proinflammatory activity is a hallmark of necrotic cell death, suggesting that mafosfamide may induce this pathway. mdpi.comnih.gov
While apoptosis is the primary mode of cell death at lower concentrations, higher concentrations of alkylating agents can lead to such extensive cellular damage that necrosis ensues. nih.govresearchgate.net Studies on the cyclophosphamide derivative mafosfamide have noted that high doses can induce cell death in all phases of the cell cycle, which could encompass necrotic pathways alongside apoptosis. johnshopkins.edunih.gov This suggests that the mode of cell death induced by mafosfamide may be dose-dependent, with a shift towards necrosis at higher concentrations or under specific cellular conditions.
Table 1: Proinflammatory Effects of Mafosfamide on Endothelial Cells
| Parameter | Effect of Mafosfamide (MAF) | Fold Change vs. Control (p-value) | Reference |
|---|---|---|---|
| VCAM-1 Expression | Increased | 3.1 ± 0.3 (p < 0.01) | nih.gov |
| Leukocyte Adhesion | Increased | 5.5 ± 0.6 (p < 0.05) | nih.gov |
| VE-cadherin Expression | Decreased | 0.8 ± 0.1 (p < 0.01) | nih.gov |
| VWF Production | Diminished | 0.9 ± 0.1 (p < 0.05) | nih.gov |
Immunomodulatory Effects and Innate Immunity Signaling
Mafosfamide, as an active metabolite of cyclophosphamide, exerts significant immunomodulatory effects that contribute to its therapeutic efficacy. These effects extend beyond direct cytotoxicity to cancer cells and involve a complex interplay with the host's innate and adaptive immune systems.
The compound's ability to induce immunogenic cell death is a key aspect of its action. By causing DNA damage, mafosfamide can trigger the release of damage-associated molecular patterns (DAMPs) from dying tumor cells. These molecules act as danger signals to the innate immune system, promoting the maturation of antigen-presenting cells (APCs) like dendritic cells (DCs). unipd.it Mature DCs are more effective at priming T cells, thus enhancing tumor-specific immune responses. unipd.it
STING Pathway Function in DNA Instability
A crucial component of the innate immune response to mafosfamide-induced damage is the cGAS-STING pathway. researchgate.net This pathway is an intracellular sensor for cytosolic double-stranded DNA (dsDNA), which is not normally present in the cytoplasm. unipd.it Mafosfamide, as a DNA alkylating agent, causes DNA breaks. nih.gov These DNA fragments can accumulate in the cytoplasm, where they are detected by the enzyme cyclic GMP-AMP synthase (cGAS). researchgate.net
Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum membrane. nih.gov STING activation initiates a signaling cascade that leads to the phosphorylation of IRF3 and the activation of NF-κB. nih.gov These transcription factors then move to the nucleus to drive the expression of type I interferons (IFNs) and other proinflammatory cytokines. researchgate.netnih.govmdpi.com
In vitro studies have shown that mafosfamide treatment of MCF7 breast cancer cells leads to the accumulation of ss/dsDNA breaks in the cytoplasm and the activation of the STING pathway, including the formation of STING foci in the nucleus. researchgate.net This activation of the STING pathway is critical for the subsequent antitumor immune response, as type I IFNs can promote DC maturation and the priming of cytotoxic T lymphocytes. unipd.itnih.gov
Impact on Regulatory T Cells (in broader cyclophosphamide context)
One of the most significant immunomodulatory effects of cyclophosphamide, and by extension mafosfamide, is its impact on regulatory T cells (Tregs). Tregs, typically identified by the markers CD4, CD25, and the transcription factor FoxP3, are immunosuppressive cells that can hinder antitumor immune responses. ashpublications.orgiiarjournals.org
Low-dose cyclophosphamide has been shown to selectively deplete Treg populations. aacrjournals.orgaacrjournals.orgnih.gov This selectivity is partly explained by the intrinsically low intracellular levels of ATP in Tregs, which makes them more susceptible to the cytotoxic effects of cyclophosphamide's active metabolites. aacrjournals.org In addition to reducing their numbers, cyclophosphamide also impairs the suppressive function of the remaining Tregs. ashpublications.org Studies have demonstrated that treatment with cyclophosphamide leads to a down-regulation of GITR and FoxP3, molecules that are crucial for Treg suppressive activity. ashpublications.org
By reducing the number and function of Tregs, mafosfamide can shift the balance within the tumor microenvironment from an immunosuppressive to an immunostimulatory state. This allows for a more robust activation of effector T cells, including high-avidity tumor-specific CD8+ T cells, which can then more effectively attack and eliminate cancer cells. aacrjournals.org
Table 2: Effect of Cyclophosphamide on Regulatory T Cell Populations
| Finding | Observation | Reference |
|---|---|---|
| Treg Depletion | Metronomic cyclophosphamide decreased circulating CD4+CD25high Tregs from 7.9% to 3.1% in patients. | aacrjournals.org |
| Functional Inhibition | Cyclophosphamide treatment inhibits the suppressor function of Tregs. | ashpublications.org |
| Gene Expression | Down-regulates the expression of GITR and FoxP3 in Tregs. | ashpublications.org |
| Mechanism of Selectivity | Tregs have intrinsically low levels of intracellular ATP, increasing their sensitivity. | aacrjournals.org |
| Effector T Cell Response | Allows for the activation of high-avidity tumor-specific CD8+ T cells. | aacrjournals.org |
Preclinical Efficacy Studies of Mafosfamide Cyclohexylamine Salt
In Vitro Research Models
The antileukemic potential of Mafosfamide (B565123) cyclohexylamine (B46788) salt has been evaluated across a range of hematopoietic cell lines, representing different types of leukemia and lymphoma. These studies have consistently demonstrated its significant in vitro activity. iiarjournals.orgcsic.es
Research on human acute myeloblastic leukemia (ML-1) cells has demonstrated the cytotoxic effects of Mafosfamide cyclohexylamine salt. pan.krakow.pl Studies comparing new generation oxazaphosphorines revealed that mafosfamide affects the viability, size, and count of ML-1 cells. pan.krakow.plresearchgate.netresearchgate.net The observed changes were dependent on the dose and the duration of exposure. pan.krakow.plresearchgate.net Specifically, mafosfamide was shown to be one of the potent oxazaphosphorine agents tested against this cell line. pan.krakow.pl The cytotoxic activity of mafosfamide in ML-1 cells has been confirmed through methods such as the MTT assay and electronic Beckman Coulter method. pan.krakow.plresearchgate.net
Table 1: Effects of this compound on ML-1 Cells
| Parameter | Observation | Source(s) |
|---|---|---|
| Cell Viability | Decreased | pan.krakow.plresearchgate.net |
| Cell Size | Altered | pan.krakow.plresearchgate.net |
| Cell Count | Decreased | pan.krakow.plresearchgate.net |
| Cytotoxicity | Dose- and time-dependent | pan.krakow.plresearchgate.net |
Table 2: Effects of this compound on HL-60 Cells
| Parameter | Observation | Source(s) |
|---|---|---|
| Cell Viability | Decreased | researchgate.netnih.govicm.edu.pl |
| Cell Morphology | Induction of mitotic catastrophe, apoptosis, and necrosis | researchgate.net |
| Combined Action | Enhanced cytotoxicity with EGCG | icm.edu.plscispace.com |
| Cytotoxicity | Dose- and time-dependent | icm.edu.plscispace.com |
In vitro studies on human histiocytic lymphoma U937 cells have demonstrated the cytotoxic potential of this compound. researchgate.net Exposure of U937 cells to mafosfamide results in various forms of cell death, including autophagy, mitotic catastrophe, and necrosis. iiarjournals.orgresearchgate.net The compound also affects the viability and size of these leukemia cells. iiarjournals.orgresearchgate.net The cytotoxic effects of mafosfamide on U937 cells are dependent on the dose and the duration of application. researchgate.net Furthermore, mafosfamide has been shown to induce DNA breakage in U937 cells. sci-hub.se
Table 3: Effects of this compound on U937 Cells
| Parameter | Observation | Source(s) |
|---|---|---|
| Cell Death | Induction of autophagy, mitotic catastrophe, and necrosis | iiarjournals.orgresearchgate.net |
| Cell Viability | Decreased | iiarjournals.orgresearchgate.net |
| Cell Size | Altered | iiarjournals.orgresearchgate.net |
| DNA Damage | Induction of DNA breakage | sci-hub.se |
| Cytotoxicity | Dose- and time-dependent | researchgate.net |
Mafosfamide has shown significant in vitro activity against the human acute lymphoblastic leukemia cell line, MOLT-4. iiarjournals.orgcsic.es Studies have demonstrated that mafosfamide can inhibit the growth of MOLT-4 cells. nih.gov The cytotoxic effects of mafosfamide in combination with other agents, such as karenitecin, have been investigated, showing additive interactions in this cell line. nih.gov Additionally, research has explored the synergistic effects of combining mafosfamide with hyperthermia, which resulted in increased cellular damage in MOLT-4 cells. mdpi.com
Table 4: Effects of Mafosfamide on MOLT-4 Cells
| Parameter | Observation | Source(s) |
|---|---|---|
| Growth Inhibition | Demonstrated | nih.gov |
| Combined Action | Additive effect with karenitecin | nih.gov |
| Synergy | Increased cellular damage with hyperthermia | mdpi.com |
| In Vitro Activity | Significant | iiarjournals.orgcsic.es |
The effects of mafosfamide have also been studied in human lymphoblastoid cells. Research has shown that mafosfamide can induce apoptotic death in these cells. iiarjournals.org The mechanism of action is believed to involve the contribution of DNA replication and transcription inhibition. iiarjournals.org Specifically, DNA replication blockage followed by p53 activation appears to be a key trigger for apoptosis in mafosfamide-treated lymphoblastoid cells. nih.gov A less efficient, p53-independent pathway that leads to a decline in Bcl-2 has also been identified. nih.gov
Table 5: Effects of Mafosfamide on Lymphoblastoid Cells
| Parameter | Observation | Source(s) |
|---|---|---|
| Apoptosis | Induced | iiarjournals.orgnih.gov |
| Mechanism | DNA replication and transcription inhibition | iiarjournals.org |
| Signaling Pathway | p53-dependent and p53-independent pathways | nih.gov |
Cytotoxicity in Solid Tumor Cell Lines
This compound has shown significant in vitro activity against a variety of solid tumor cell lines. iiarjournals.org
Preclinical data confirms that mafosfamide is active against rhabdomyosarcoma cell lines. iiarjournals.org However, specific quantitative data, such as IC50 values from studies focusing solely on the cytotoxic effects of this compound on rhabdomyosarcoma cells, are not detailed in the available literature.
The cytotoxic effects of mafosfamide have been investigated in human bladder cancer cell lines, specifically RT112 (representing low-grade tumors) and J82 (representing high-grade tumors). A dose-dependent reduction in cell viability was observed in both cell lines following treatment with mafosfamide.
The half-maximal inhibitory concentration (IC50) values were calculated to be:
| Cell Line | IC50 Value (µg/mL) |
| RT112 | 8.55 |
| J82 | 3.61 |
These results demonstrate the potent cytotoxic activity of mafosfamide against bladder cancer cells, with a more pronounced effect in the high-grade J82 cell line.
Mafosfamide, as a derivative of the commonly used breast cancer therapy agent cyclophosphamide (B585), has been studied in various breast cancer cell lines. researchgate.net It is recognized for its ability to induce DNA cross-linking, a mechanism central to its anticancer effects. researchgate.net While its activity in breast cancer models is noted, specific IC50 values and detailed dose-response curves for this compound across a panel of breast cancer cell lines are not consistently reported in the reviewed scientific literature.
Assessment Methodologies for In Vitro Activity
The in vitro activity of this compound is primarily assessed through cytotoxicity assays that measure cell viability and proliferation. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. springernature.comabcam.commerckmillipore.comcabidigitallibrary.org
The MTT assay is a colorimetric technique based on the principle that metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. springernature.com The amount of formazan produced is directly proportional to the number of viable cells.
A typical protocol for an MTT assay involves the following steps:
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
Compound Incubation: The cells are then treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
MTT Addition: Following incubation with the compound, the culture medium is often removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for several hours to allow for the formation of formazan crystals.
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution. springernature.com
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm). merckmillipore.com
The results are then used to calculate the percentage of cell viability compared to untreated control cells, and to determine key parameters such as the IC50 value.
Spectrophotometric MTT Assay
The cytotoxic effects of this compound have been evaluated using the spectrophotometric MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay, which measures cell viability. In a study on human promyelocytic leukemia HL-60 cells, Mafosfamide, when applied alone at a concentration of 15 μg/ml, demonstrated a dose- and time-dependent decrease in cell viability. The cytotoxic effects were observed at both 24 and 48 hours post-application. These findings indicate that Mafosfamide directly affects the viability of leukemia cells. The MTT assay relies on the conversion of the yellow tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells, providing a quantitative measure of cell viability nih.govnih.gov. The amount of formazan produced is directly proportional to the number of viable cells bio-rad-antibodies.com.
Flow Cytometry (e.g., APO-BRDU assay, fluoresceinated annexin (B1180172) V/propidium (B1200493) iodide, FSC/SSC, FDA/PI)
Flow cytometry has been a critical tool in elucidating the mechanisms of Mafosfamide-induced cell death, including apoptosis and cell cycle arrest.
In studies on HL-60 human promyelocytic leukemia cells, Mafosfamide was shown to induce apoptosis and disrupt the cell cycle. capes.gov.br Exposure to Mafosfamide at concentrations ranging from 0.1 to 10 micrograms/mL led to an accumulation of cells in the S-phase and a G2-phase arrest. capes.gov.br This disruption of the normal cell cycle progression is a key aspect of its anticancer activity. capes.gov.brresearchgate.netfoxchase.org
The induction of apoptosis by Mafosfamide has been confirmed using various flow cytometry-based assays. In HL-60 cells, morphological and biochemical evidence of apoptosis was observed following Mafosfamide treatment. capes.gov.br One common method for detecting apoptosis is the use of Annexin V and propidium iodide (PI) staining. nih.govlabcorp.combio-rad-antibodies.comnih.govkumc.edubiocompare.com Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during the early stages of apoptosis, while PI is a fluorescent agent that stains the DNA of cells with a compromised membrane, characteristic of late apoptotic or necrotic cells. nih.govnih.govbiocompare.comresearchgate.net In a study investigating the combined action of (-)-epigallocatechin-3-gallate (EGCG) and Mafosfamide on HL-60 cells, flow cytometry using fluorescein (B123965) diacetate (FDA) and propidium iodide (PI) was employed to assess cell viability and membrane integrity. The results showed a significant decrease in the viability of HL-60 cells when treated with Mafosfamide, and this effect was enhanced when combined with EGCG.
While specific data on the use of the APO-BRDU (bromodeoxyuridine triphosphate nick end labeling) assay with this compound is limited, this method is a well-established technique for detecting DNA fragmentation, a hallmark of late-stage apoptosis. bio-rad-antibodies.combdbiosciences.comresearchgate.netthermofisher.com The assay involves the incorporation of Br-dUTP into the broken DNA strands by the enzyme terminal deoxynucleotidyl transferase (TdT), followed by detection with a fluorescently labeled anti-BrdU antibody. thermofisher.comabcam.com
Forward scatter (FSC) and side scatter (SSC) analysis, which measure cell size and granularity respectively, have also been used to evaluate the effects of Mafosfamide. In HL-60 cells treated with Mafosfamide, changes in FSC and SSC indicative of apoptosis were observed.
Electronic Cell Sizing and Counting Methods
Detailed preclinical studies utilizing electronic cell sizing and counting methods specifically for this compound are not extensively reported in the available literature. However, these methods are fundamental in cell culture studies to determine cell concentration and volume, which are critical parameters for assessing cell proliferation and the effects of cytotoxic agents.
In Vivo Preclinical Models (Non-Human)
Murine Tumor Models
The in vivo antitumor activity of Mafosfamide has been evaluated in various murine tumor models, demonstrating its efficacy against a range of cancers.
Ovarian Reticular Cell Sarcoma: In a study using the M5076 murine ovarian reticular cell sarcoma model, Mafosfamide-cyclohexylamine salt demonstrated significant antitumoral activity. nih.gov The efficacy of Mafosfamide was comparable to or slightly lower than that of its parent compound, cyclophosphamide (CTX). nih.gov However, Mafosfamide showed no activity against a cyclophosphamide-resistant subline of this tumor, indicating cross-resistance between the two drugs. nih.govnih.gov
L1210 Leukemia: Mafosfamide has been shown to be effective in the L1210 murine leukemia model. In a chemoimmunotherapy study, L1210 leukemia cells treated in vitro with Mafosfamide and then injected into mice induced an immune response that, in combination with cyclophosphamide treatment, led to the rejection of the leukemia in a significant percentage of the animals. nih.govnih.gov Specifically, about 30% of leukemia-bearing mice that received cyclophosphamide and Mafosfamide-treated L1210 cells were cured, with the cure rate increasing to 54% with an optimized dosing schedule. nih.gov Another study showed that vaccination with L1210 cells treated with specific concentrations of Mafosfamide induced resistance to subsequent challenges with viable L1210 cells. foxchase.orgnih.gov
B16 Melanoma: The efficacy of Mafosfamide has also been demonstrated in the B16 melanoma model. In a study investigating the combination of bleomycin (B88199) and cyclophosphamide, the active metabolite of cyclophosphamide, Mafosfamide, was used for in vitro experiments. nih.gov In vivo, the combination of cyclophosphamide and bleomycin resulted in a synergistic antitumor effect, significantly inhibiting the growth of B16-F10 melanomas in mice. nih.govnih.gov The tumor weight was decreased by 80% with the combination therapy compared to the control group. nih.gov
Lewis Lung Carcinoma: While specific efficacy data for Mafosfamide in the Lewis lung carcinoma model is not detailed in the provided search results, this model is a widely used tool for evaluating the efficacy of chemotherapeutic agents.
Colon 38 Tumor: The MC38 colon adenocarcinoma model has been used to evaluate the antitumor effects of combination chemotherapy including cyclophosphamide. nih.gov While not a direct study of Mafosfamide, the positive results with cyclophosphamide in this model suggest the potential for Mafosfamide's activity. In these studies, combination therapies including cyclophosphamide significantly suppressed tumor growth. labcorp.comnih.gov
Cyclophosphamide-Resistant P388 Leukemia: Studies on P388 murine leukemia have investigated the biotransformation of Mafosfamide and the mechanisms of resistance. nih.govnih.gov While direct efficacy data against a cyclophosphamide-resistant P388 leukemia model is not explicitly detailed in the search results, the development of resistance to alkylating agents is a known phenomenon. bdbiosciences.com
Non-Human Primate Models
Preclinical studies of Mafosfamide have been conducted in non-human primates, primarily focusing on the feasibility and pharmacokinetics of intrathecal administration for the treatment of neoplastic meningitis. capes.gov.brnih.gov In rhesus monkeys, intrathecal administration of a related compound, 4-hydroperoxycyclophosphamide (4-HC), was found to be feasible, achieving cytotoxic concentrations in the cerebrospinal fluid (CSF). nih.gov A phase I clinical trial that followed these preclinical studies in non-human primates showed that intrathecal Mafosfamide was tolerable and had activity against neoplastic meningitis. nih.gov While these studies were not designed as traditional efficacy models for solid tumors, they demonstrated that Mafosfamide could be safely delivered to the central nervous system and achieve concentrations known to be cytotoxic to various cancer cell lines in vitro. capes.gov.brnih.gov
Mechanisms of Drug Resistance and Cellular Sensitivity
Investigation of Acquired Resistance to Mafosfamide (B565123) Cyclohexylamine (B46788) Salt
Acquired resistance to Mafosfamide cyclohexylamine salt can emerge through various mechanisms, leading to a diminished therapeutic response. Key areas of investigation have focused on cross-resistance with its parent compound, the role of detoxifying enzymes, and the influence of innate immune signaling pathways.
Role of Aldehyde Dehydrogenase (ALDH) Activity in Resistance
A primary mechanism of resistance to this compound involves its detoxification by aldehyde dehydrogenase (ALDH) enzymes. Mafosfamide spontaneously hydrolyzes to 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide (B1666838). ALDH can oxidize aldophosphamide to the inactive carboxyphosphamide, thereby preventing the formation of the ultimate cytotoxic metabolite, phosphoramide (B1221513) mustard.
Elevated ALDH activity has been consistently associated with resistance to oxazaphosphorines. researchgate.net Specifically, ALDH1A1 has been identified as a key enzyme in conferring resistance to mafosfamide. nih.gov Studies in various cancer cell lines have demonstrated a direct correlation between ALDH activity and the level of resistance. For instance, treatment of cells with an ALDH inhibitor, such as disulfiram (B1670777) or diethylaminobenzaldehyde, can reverse this resistance and sensitize cells to the cytotoxic effects of mafosfamide. researchgate.netnih.gov This enzymatic detoxification reduces the extent of DNA damage, a critical step in the drug's mechanism of action.
Table 1: Impact of ALDH Inhibition on Mafosfamide Sensitivity
| Cell Line/Model | ALDH Isoform(s) | Effect of ALDH Activity | Outcome of ALDH Inhibition | Reference |
| L1210 Leukemia Cells | High ALDH activity | Resistance to cyclophosphamide (B585) | Reversal of resistance with disulfiram | researchgate.net |
| Medulloblastoma Cells | High ALDH activity | Resistance to cyclophosphamide | Implied sensitization with ALDH inhibitors | researchgate.net |
| CD4+ T cells | ALDH expression | Resistance of regulatory T cells to mafosfamide | Sensitization of Tregs to mafosfamide with diethylaminobenzaldehyde | nih.gov |
Influence of STING Function on Resistance to Genotoxic Stress
Recent research has uncovered a role for the Stimulator of Interferon Genes (STING) pathway in modulating the response to genotoxic agents like mafosfamide. The STING pathway is a component of the innate immune system that detects cytosolic DNA, which can accumulate as a result of DNA damage.
Activation of the STING pathway in cancer cells has been shown to promote survival and resistance to genotoxic stress. researchgate.netresearchgate.net In breast cancer cell lines, mafosfamide treatment triggers the STING pathway, leading to the production of type I interferons and subsequent activation of pro-survival signaling. nih.gov Consequently, silencing of STING has been demonstrated to potentiate the efficacy of mafosfamide, leading to increased cell death and delayed regrowth of tumor cell colonies. researchgate.netnih.gov This suggests that the STING pathway represents a cell-intrinsic mechanism of resistance to mafosfamide.
Table 2: Effect of STING Modulation on Mafosfamide Efficacy in MCF7 Breast Cancer Cells
| Experimental Condition | Observation | Implication | Reference |
| Mafosfamide Treatment | Activation of STING pathway, production of type I IFNs | STING pathway is triggered by genotoxic stress | nih.gov |
| STING Silencing (siSTING) + Mafosfamide | Potentiated treatment efficacy, increased cell death, delayed colony regrowth | STING promotes resistance to mafosfamide | researchgate.netnih.gov |
| Culture in Mafosfamide-Conditioned Medium | Increased resistance to subsequent mafosfamide treatment | Paracrine signaling from IFN-primed cells confers resistance | researchgate.net |
Cellular Factors Influencing Sensitivity to this compound
The intrinsic sensitivity of cancer cells to this compound is governed by a complex interplay of cellular processes, including the regulation of apoptosis and the capacity to repair drug-induced DNA damage.
Modulation of Apoptosis-Related Proteins (e.g., Bcl-2 family)
Mafosfamide exerts its cytotoxic effects primarily by inducing apoptosis, or programmed cell death. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. nih.govnih.govyoutube.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate when faced with a death stimulus.
Mafosfamide-induced DNA damage is a potent trigger for apoptosis. nih.gov In lymphoblastoid cells, mafosfamide was shown to induce a dose- and time-dependent apoptotic response. nih.gov While the precise modulation of all Bcl-2 family members by mafosfamide is not fully elucidated, it is understood that the apoptotic signal initiated by DNA damage converges on this protein family. The overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of chemoresistance in many cancers, which can lead to a higher threshold for mafosfamide-induced cell death. nih.gov Conversely, cells with a "primed" apoptotic state, characterized by a higher ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins, are expected to be more sensitive to mafosfamide.
Impact of DNA Damage Repair Mechanisms
The primary mechanism of action of mafosfamide is the formation of DNA interstrand cross-links, which block DNA replication and transcription, ultimately leading to cell death. nih.gov The cellular capacity to repair this DNA damage is a critical determinant of sensitivity. The DNA damage response (DDR) is a complex network of pathways that detect and repair various types of DNA lesions. frontiersin.orgclinicsinoncology.comresearchgate.net
Interestingly, attempts to select for mafosfamide-resistant Chinese hamster ovary (CHO) cells by high-dose treatment did not result in resistant clones. Instead, some of the surviving cell lines exhibited a hypersensitive phenotype to mafosfamide and other DNA cross-linking agents. nih.gov This hypersensitivity was not due to a defect in nucleotide excision repair, as indicated by normal levels of ERCC1 mRNA and UV-induced unscheduled DNA synthesis. nih.gov The removal of mafosfamide-induced DNA cross-links was also not impaired in these hypersensitive cells. The study concluded that the increased sensitivity was likely due to alterations in cell cycle progression in response to the drug. nih.gov This suggests a complex relationship between mafosfamide exposure and the DDR, where in some contexts, adaptation can lead to increased vulnerability rather than resistance. The functionality of various DNA repair pathways, including homologous recombination and non-homologous end joining, which are involved in the repair of DNA cross-links, is expected to significantly influence cellular sensitivity to mafosfamide.
Combinatorial Therapeutic Strategies with Mafosfamide Cyclohexylamine Salt
Synergistic Interactions with Targeted Agents
Targeted agents, which interfere with specific molecules involved in cancer growth and progression, have been evaluated in combination with Mafosfamide (B565123) to exploit distinct and complementary mechanisms of action.
BH3 mimetics are a class of drugs that antagonize anti-apoptotic members of the Bcl-2 protein family, thereby promoting cancer cell death. mdpi.com The combination of BH3 mimetics with Mafosfamide has been explored in preclinical models. In a study involving HL-60 human promyelocytic leukemia cells, the effects of combining Mafosfamide (MAF) with the BH3 mimetics Obatoclax or ABT-737 were examined. mdpi.com The research demonstrated that combining these agents could influence cell volume and count, indicating an impact on cell health and proliferation. mdpi.com The rationale for such combinations is that BH3 mimetics can lower the threshold for apoptosis, potentially making cancer cells more susceptible to the DNA-damaging effects of alkylating agents like Mafosfamide. nih.govnih.gov Studies have shown that Obatoclax can synergize with other BH3 mimetics like ABT-737, suggesting that targeting different anti-apoptotic proteins can be an effective strategy. nih.gov
Table 1: Preclinical Combination of Mafosfamide with BH3 Mimetics
| Cell Line | Combination Agent | Concentration (MAF) | Concentration (BH3 Mimetic) | Observed Effect |
|---|---|---|---|---|
| HL-60 | Obatoclax | 20 µM | 0.5 µM | Alteration in cell volume and count mdpi.com |
Quercetin (B1663063), a natural flavonoid, has been investigated for its potential to enhance the therapeutic effects of conventional chemotherapy. nih.gov Research on human bladder cancer cell lines (RT112 for low-grade and J82 for high-grade tumors) has shown that combining Quercetin with Mafosfamide (MFA) leads to a significant and synergistic reduction in cell viability. nih.govresearchgate.net
In the high-grade J82 cells, the combination of Quercetin and Mafosfamide triggered apoptotic cell death, an effect not seen to the same extent with either agent alone. researchgate.net In contrast, in RT112 cells, the combination appeared to work through different mechanisms, with Quercetin inducing autophagy. researchgate.net A key finding was that the synergistic effect was sequence-dependent; it was observed when cells were pre-treated with Mafosfamide for 24 hours before the addition of Quercetin, suggesting that Quercetin may help in overcoming resistance to Mafosfamide-induced apoptosis. researchgate.net This combination could be particularly relevant for intravesical chemotherapy in non-muscle invasive bladder cancer, where Quercetin might sensitize cancer cells to Mafosfamide. nih.gov
(-)-Epigallocatechin-3-gallate (EGCG) is the primary bioactive polyphenol found in green tea, known for its antioxidant and anticancer properties. It has been widely studied as an adjuvant in cancer therapy, with research showing it can enhance the effects of conventional treatments through additive or synergistic actions. nih.gov While EGCG has been shown to have synergistic effects when combined with various chemotherapeutic agents such as taxanes, 5-Fluorouracil, and arsenic trioxide in different cancer types, specific preclinical data on its direct combination with Mafosfamide cyclohexylamine (B46788) salt is not extensively detailed in the available research. nih.govresearchgate.net The general principle behind its use in combination therapy is its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and drug resistance, which could theoretically complement the cytotoxic action of Mafosfamide. nih.gov
Combinations with Conventional Chemotherapeutic Agents (e.g., Daunorubicin)
Pairing Mafosfamide with established chemotherapeutic drugs is a strategy to increase cytotoxic efficacy. Daunorubicin, an anthracycline antibiotic, is a standard agent in the treatment of acute leukemia. Preclinical studies have evaluated its combination with Mafosfamide in leukemic cell lines. In experiments with HL-60 cells, the combination of Mafosfamide (20 µM) and Daunorubicin (0.15 µM) was examined alongside BH3 mimetics, with analyses focusing on the impact on cell volume and the presence of cellular debris, which can indicate apoptosis and necrosis. mdpi.com This line of research aims to find combinations that can more effectively eliminate cancer cells than single-agent treatments. mdpi.com
Table 2: Preclinical Combination of Mafosfamide with Daunorubicin
| Cell Line | Combination Agent | Concentration (MAF) | Concentration (Daunorubicin) | Investigated Effect |
|---|
Preclinical Evaluation of Combination Regimens
The assessment of whether a drug combination is synergistic, additive, or antagonistic is a critical step in preclinical development. This evaluation relies on mathematical models and quantitative analysis of experimental data.
The Combination Index (CI) method, based on the median-effect principle, is a widely accepted approach for quantifying drug interactions. A CI value of less than 1 indicates synergism, a CI equal to 1 suggests an additive effect, and a CI greater than 1 points to antagonism.
This method was applied in the study of Mafosfamide (MFA) and Quercetin in bladder cancer cells. nih.govresearchgate.net The research confirmed a synergistic interaction between the two compounds, with a calculated combination index of less than one. researchgate.net This quantitative evidence of synergy provides a strong rationale for further investigation of the combination, as it demonstrates that the combined effect of the drugs is greater than the sum of their individual effects. nih.gov
Table 3: Summary of Compound Names
| Compound Name | Abbreviation / Other Names |
|---|---|
| Mafosfamide cyclohexylamine salt | Mafosfamide, MFA |
| Obatoclax | GX15-070 |
| ABT-737 | - |
| Quercetin | - |
| (-)-Epigallocatechin-3-gallate | EGCG |
| Daunorubicin | DAU |
Analogues and Derivatives of Mafosfamide Cyclohexylamine Salt
Comparative Studies with Other New Generation Oxazaphosphorines
The development of new oxazaphosphorine agents has focused on creating compounds with improved efficacy and reduced toxicity compared to traditional therapies. This section compares Mafosfamide (B565123) cyclohexylamine (B46788) salt with other key new-generation oxazaphosphorines.
4-hydroperoxy-cyclophosphamide (D-18864)
4-hydroperoxy-cyclophosphamide (4-HPCY) is an active metabolite of cyclophosphamide (B585) and is structurally related to the active form of mafosfamide. medchemexpress.comebi.ac.uk
Mechanism of Action and Biological Effects:
DNA Alkylation: Like other oxazaphosphorines, 4-HPCY is an alkylating agent that cross-links DNA, leading to the inhibition of DNA synthesis and cell division. medchemexpress.comyoutube.com This action is non-phase-specific, meaning it can affect cancer cells at any stage of the cell cycle. youtube.com
Apoptosis Induction: 4-HPCY induces T-cell apoptosis through a caspase-independent pathway by generating reactive oxygen species (ROS) and activating the mitochondrial death pathway. medchemexpress.com
Immunomodulation: It has been shown to facilitate cell-mediated immune reactions. nih.gov Local administration can enhance contact hypersensitivity and reverse immunological tolerance, suggesting a role in potentiating T-cell function. nih.gov
In comparative in vitro studies against human leukemia cell lines, 4-hydroperoxycyclophosphamide was found to be more cytotoxic than 4-hydroperoxyifosfamide. nih.gov It effectively reduced cell viability and induced both apoptosis and necrosis in MOLT-4 and ML-1 cells. nih.gov
Glufosfamide (B1671655) (D-19575)
Glufosfamide is a glucose conjugate of isophosphoramide mustard, the active alkylating metabolite of ifosfamide (B1674421). wikipedia.orgnih.gov This design leverages the high glucose uptake mechanism of certain cancer cells to enhance drug delivery. wikipedia.org
Key Features and Biological Activity:
Targeted Delivery: By utilizing glucose transporters, which are often overexpressed in cancer cells like those in pancreatic cancer, glufosfamide aims for better cell permeability and targeted action compared to ifosfamide. wikipedia.org
Mechanism of Action: Once inside the tumor cell, glufosfamide is cleaved by glucosidases to release the cytotoxic agent iphosphoramide mustard, which then acts as a DNA alkylating agent. nih.gov
Clinical Development: Glufosfamide has been investigated in clinical trials for various malignancies, including pancreatic cancer, non-small cell lung cancer, and soft tissue sarcoma. wikipedia.orgpharmaceutical-technology.comascopubs.org It has shown some efficacy, with one study reporting a partial response in a patient with gallbladder cancer. nih.gov In combination with gemcitabine, it demonstrated greater growth inhibition of pancreatic cancer cells in vitro. nih.gov
Mafosfamide L-lysine Salt
Mafosfamide has also been formulated as an L-lysine salt. researchgate.netnih.gov Preclinical and clinical studies have been conducted to evaluate its properties.
A phase I clinical trial compared the cyclohexylamine and lysine (B10760008) salts of mafosfamide administered intravenously. nih.gov The study found that the dose-limiting toxicity for both salts was not hematological but rather severe pain along the vein during administration. nih.govnih.gov A specific mucosal syndrome, characterized by sneezing and conjunctivitis, was observed exclusively with the lysine salt. nih.gov The maximum tolerated dose for the weekly schedule was determined to be 700 mg/m2. nih.gov
Structure-Activity Relationship Studies (Focused on biological activity, not chemical properties)
The biological activity of cyclophosphamide analogues is intrinsically linked to their chemical structure. The bis(2-chloroethyl) group is a crucial component for the cytotoxic activity of many nitrogen mustards, as it forms the aziridinium (B1262131) ion that alkylates DNA. ijrpc.com
Structure-activity relationship (SAR) studies aim to identify the key structural features that govern the biological effects of these compounds. mdpi.comnih.gov For instance, modifications to the cyclophosphamide molecule can influence its metabolism, toxicity, and antitumor activity. The development of analogues like glufosfamide and mafosfamide, which bypass the need for cytochrome P450 activation, was a direct result of efforts to reduce toxicity. ijrpc.com
Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. mdpi.comdovepress.com These studies can help in designing new analogues with potentially higher efficacy and lower toxicity by identifying key molecular descriptors that influence their cytotoxic effects. dovepress.com
Development of Novel Cyclophosphamide Analogs
The quest for more effective and less toxic cancer therapies continues to drive the development of novel cyclophosphamide analogs. Research focuses on several strategies to improve upon the existing compounds. mdpi.commdpi.com
One approach involves synthesizing analogs of aldophosphamide (B1666838), a key metabolite of cyclophosphamide, to understand the structural requirements for antitumor activity and drug selectivity. grantome.com Another strategy is the creation of novel phosphoramidate (B1195095) derivatives and spiropiperazinium compounds. researchgate.net For example, a series of novel cyclophosphamide spiropiperaziniums showed promising anti-cancer activities in vivo, with some compounds exhibiting lower toxicity than cyclophosphamide. researchgate.net
The design of new analogs also considers the mechanism of action at a molecular level. By understanding how these drugs initiate DNA damage and subsequent apoptosis, researchers can design molecules that are more potent or can overcome resistance mechanisms. mdpi.com This includes developing compounds that generate DNA damage that is difficult for cancer cells to repair. mdpi.com Furthermore, novel analogs have been designed and synthesized with the aim of enhancing their anticancer activity against specific cancer cell lines, such as breast cancer, with some showing promising results in vitro. researchgate.net
Advanced Research Methodologies in Mafosfamide Cyclohexylamine Salt Studies
In Vitro Cell Culture Models
The preclinical assessment of Mafosfamide (B565123) cyclohexylamine (B46788) salt extensively utilizes in vitro cell culture models. These models are fundamental for determining the compound's effects on various cancer cells. nih.gov Both leukemia and solid tumor cell lines are employed to evaluate the breadth of its activity. nih.govresearchgate.net For instance, studies have been conducted on human lymphoblastoid cells, HL60 leukemic cells, and Chinese hamster ovary (CHO-K1) cells. nih.govjohnshopkins.edunih.gov The use of synchronized cells, often achieved through methods like a double thymidine (B127349) block, allows for a detailed examination of the compound's effects at specific phases of the cell cycle. nih.gov
In some studies, cell lines with acquired resistance to the parent compound, cyclophosphamide (B585), are used to investigate cross-resistance patterns with Mafosfamide. nih.gov This approach is crucial for understanding the potential clinical utility of Mafosfamide in tumors that have developed resistance to conventional therapies. The selection of appropriate cell lines is paramount and is often based on the tumor type being investigated, such as ovarian reticular cell sarcoma in murine models. nih.gov
Molecular and Cellular Biology Techniques for Mechanistic Elucidation
To understand how Mafosfamide cyclohexylamine salt exerts its effects at a molecular and cellular level, a variety of sophisticated techniques are employed. These methods are crucial for dissecting the signaling pathways and cellular processes modulated by the compound.
Flow Cytometry for Cell Death and Cell Cycle Analysis
Flow cytometry is an indispensable tool in the study of Mafosfamide, enabling the rapid and quantitative analysis of large cell populations. researchgate.net This technique is instrumental in assessing key cellular events such as apoptosis and cell cycle distribution. nih.govresearchgate.net By staining cells with DNA-binding dyes like propidium (B1200493) iodide (PI), researchers can analyze the distribution of cells in different phases of the cell cycle (G0/1, S, and G2/M). nih.govfluorofinder.com
Studies have shown that Mafosfamide treatment leads to a noticeable accumulation of cells in the S-phase and a G2-phase arrest in unsynchronized HL60 leukemic cells. nih.gov In synchronized cells, a significant delay in S-phase progression is observed. nih.gov Flow cytometry is also used to quantify apoptosis, often by detecting changes in the cell membrane, such as the externalization of phosphatidylserine, or by analyzing DNA fragmentation. johnshopkins.eduresearchgate.netbdbiosciences.com This multiparametric approach allows for a comprehensive understanding of how Mafosfamide disrupts normal cell cycle progression and induces cell death. researchgate.net
Immunoblotting for Protein Expression
Immunoblotting, or Western blotting, is a key technique used to investigate the expression levels of specific proteins involved in the cellular response to Mafosfamide. This method provides insights into the molecular pathways that are activated or inhibited by the compound. For example, studies have examined the expression of proteins integral to the apoptotic process, such as the Bcl-2 family of proteins (including Bcl-2 and BAX) and Cytochrome C. nih.gov
Furthermore, the role of tumor suppressor proteins and oncogenes, such as p53 and c-Myc, in mediating the effects of Mafosfamide is also investigated using immunoblotting. nih.govnih.gov Research has shown that Mafosfamide can cause the stabilization of p53 through phosphorylation. johnshopkins.edu Analysis of proteins involved in DNA damage response and apoptosis execution, like Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G), can also be performed to further elucidate the mechanism of cell death.
Microscopy for Morphological Analysis
Microscopy plays a crucial role in the qualitative assessment of cellular changes induced by Mafosfamide. Light microscopy is often used for initial observations of morphological alterations characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.gov
For more detailed analysis, fluorescence microscopy and electron microscopy are employed. researchgate.net Fluorescence microscopy, often used in conjunction with specific fluorescent dyes, can visualize nuclear condensation and fragmentation, key hallmarks of apoptosis. researchgate.net Electron microscopy provides ultrastructural details of cellular organelles and can offer definitive evidence of apoptotic or necrotic cell death pathways. researchgate.net These imaging techniques provide visual confirmation of the quantitative data obtained from methods like flow cytometry and are essential for a complete understanding of the cytotoxic effects of Mafosfamide.
Drug Sensitivity Testing Methodologies
To quantify the cytotoxic and cytostatic effects of this compound, various drug sensitivity testing methodologies are utilized. These assays are critical for determining the potency of the compound and for comparing its activity across different cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. researchgate.net This assay has been proven effective for cytotoxicity testing in various cancer cell types, including multidrug-resistant leukemic cells. sciltp.com The principle of the MTT assay relies on the conversion of the yellow tetrazolium salt into a purple formazan (B1609692) product by mitochondrial dehydrogenases in viable cells. sciltp.com
Another important method is the clonogenic assay, or colony formation assay. sciltp.com This in vitro cell survival assay measures the ability of a single cell to grow into a colony. It is considered a definitive test for assessing the long-term effects of cytotoxic agents on cell proliferation and survival. sciltp.com By evaluating the colony-forming ability of cells after treatment with Mafosfamide, researchers can determine its long-term impact on the reproductive integrity of cancer cells. These drug sensitivity assays provide crucial data for the preclinical evaluation of Mafosfamide and help in identifying potential synergistic combinations with other anticancer agents. nih.gov
Future Directions in Mafosfamide Cyclohexylamine Salt Research
Elucidation of Remaining Uncharacterized Mechanisms of Action
The cytotoxic effects of Mafosfamide (B565123) are predominantly attributed to its function as a DNA alkylating agent, leading to the formation of DNA cross-links that obstruct DNA replication and transcription, ultimately triggering cell death. frontiersin.orgnih.gov However, the complete picture of its mechanism of action is still being pieced together, with several aspects remaining uncharacterized.
Future research will likely focus on the nuanced dose-dependent mechanisms of cell death. Studies have indicated that at lower concentrations, the blockage of DNA replication is the main driver of apoptosis, whereas at higher doses, the inhibition of transcription also becomes a significant contributor. nih.gov A more detailed understanding of the molecular switches that govern this differential response could inform more precise therapeutic strategies.
Another area of investigation is the phenomenon of Mafosfamide-induced hypersensitivity to other DNA cross-linking agents. Research has shown that some cell lines treated with high doses of Mafosfamide become more sensitive to other drugs like cisplatin (B142131) and melphalan, a response linked to changes in cell cycle progression rather than defects in DNA repair mechanisms. nih.gov The precise molecular basis for this acquired sensitivity is not fully understood and warrants further exploration.
Exploration of Novel Therapeutic Targets and Signaling Pathways
Beyond its direct interaction with DNA, Mafosfamide influences a number of cellular signaling pathways. Elucidating these interactions could reveal novel therapeutic targets and strategies to overcome resistance.
Research has shown that Mafosfamide can induce a pro-inflammatory response in endothelial cells, characterized by increased expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and subsequent leukocyte adhesion. generalmetabolics.com This effect is mediated through the activation of signaling proteins such as p38 MAPK and Akt. generalmetabolics.com A deeper understanding of this inflammatory cascade could lead to interventions that mitigate endothelial damage or even harness this inflammatory response for therapeutic benefit.
The p53 tumor suppressor pathway is also a key player in the cellular response to Mafosfamide. The compound has been shown to cause the stabilization of p53 through phosphorylation at multiple sites, as well as the activation of the upstream kinases ATM/ATR and Chk1/Chk2. nih.gov Further investigation into this axis could identify opportunities to modulate p53 signaling to enhance Mafosfamide's pro-apoptotic effects.
Recent studies have also pointed to the involvement of the STING (Stimulator of Interferon Genes) pathway in the response to genotoxic agents like Mafosfamide. mdpi.comnih.gov The STING pathway is a component of the innate immune system that can be activated by cytosolic DNA, leading to an inflammatory response. Understanding how Mafosfamide interacts with this pathway could open up new avenues for combination therapies with immunomodulatory agents.
| Pathway | Key Proteins/Events | Potential Implication |
| Endothelial Cell Response | VCAM-1, p38MAPK, Akt | Modulation of inflammation and endothelial damage. |
| p53 Signaling | p53 stabilization, ATM/ATR, Chk1/Chk2 | Enhancement of pro-apoptotic activity. |
| STING Pathway | STING activation | Potential for combination with immunotherapy. |
Investigation into Metabolomics and Proteomics of Cellular Response
To gain a more holistic understanding of how cells respond to Mafosfamide, future research will increasingly turn to "omics" technologies. Metabolomics and proteomics offer powerful tools to map the global changes in cellular metabolites and proteins following drug exposure.
Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the cellular state. drugtargetreview.comnih.gov By analyzing the metabolic profiles of cancer cells before and after Mafosfamide treatment, researchers can identify key metabolic pathways that are perturbed. nih.gov This could reveal metabolic vulnerabilities that could be targeted to enhance the efficacy of Mafosfamide or to overcome resistance. doaj.org For instance, identifying a reliance on a particular metabolic pathway for survival after Mafosfamide treatment could pave the way for combination therapies that inhibit that pathway.
Proteomics, the comprehensive analysis of proteins, can identify changes in protein expression and post-translational modifications that occur in response to Mafosfamide. frontiersin.orgnih.gov This can help to pinpoint the specific proteins and signaling pathways that are activated or inhibited by the drug. youtube.com Furthermore, proteomics can be used to identify biomarkers that predict a patient's response to Mafosfamide, allowing for more personalized treatment approaches. ascopubs.org By comparing the proteomes of sensitive and resistant cancer cells, it is also possible to uncover the molecular mechanisms of drug resistance. mdpi.comthermofisher.com
| Omics Approach | Potential Insights for Mafosfamide Research |
| Metabolomics | Identification of perturbed metabolic pathways, discovery of metabolic vulnerabilities and biomarkers of response. drugtargetreview.comnih.gov |
| Proteomics | Characterization of altered signaling pathways, identification of predictive biomarkers and mechanisms of drug resistance. frontiersin.orgascopubs.orgthermofisher.com |
Development of Novel Combination Strategies with Emerging Therapies
A significant area of future research lies in the development of novel combination strategies that pair Mafosfamide with emerging cancer therapies. The goal of these combinations is to enhance anti-tumor activity, overcome resistance, and reduce toxicity.
Given the immunomodulatory effects of cyclophosphamide (B585), there is strong rationale for combining Mafosfamide with immunotherapies such as checkpoint inhibitors. ascopubs.org Low doses of cyclophosphamide have been shown to selectively deplete regulatory T cells (Tregs), which suppress the anti-tumor immune response. mdpi.com By creating a more favorable tumor microenvironment for immune attack, Mafosfamide could synergize with agents that unleash the power of the immune system.
Combining Mafosfamide with targeted therapies is another promising avenue. For example, research has shown a synergistic effect between Mafosfamide and the natural flavonoid quercetin (B1663063) in bladder cancer cells. mdpi.com Quercetin appeared to help overcome resistance to Mafosfamide-induced apoptosis. mdpi.com Further studies are needed to explore other combinations with natural compounds or with drugs that target specific signaling pathways involved in cell survival and resistance.
Additionally, the development of novel immunomodulators could provide new partners for Mafosfamide. Studies with its parent compound, cyclophosphamide, have shown that combining it with a novel immunomodulator can lead to significant inhibition of tumor growth. nih.gov As our understanding of the complex interplay between chemotherapy and the immune system grows, so too will the opportunities for designing more effective combination regimens.
Q & A
Q. How is mafosfamide cyclohexylamine salt synthesized and stabilized for experimental use?
this compound (D-17272) is synthesized via stereoselective condensation of 4-hydroxycyclophosphamide intermediates with 2-mercaptoethanesulfonic acid cyclohexylamine salt in aqueous acetone, yielding a cis-isomer with high stability . The cyclohexylamine moiety enhances solubility and shelf-life, critical for in vitro studies. Stabilization involves replacing the unstable hydroxyl group at the C4 position of cyclophosphamide with a sulfoethylthio moiety, reducing spontaneous degradation .
Q. What is the mechanism of action of this compound as an alkylating agent?
Mafosfamide acts as a prodrug, releasing nitrogen mustard derivatives that crosslink DNA via alkylation at guanine N7 positions. This disrupts DNA replication and triggers apoptosis in rapidly dividing cells, such as leukemia cells. The cyclohexylamine salt enhances cellular uptake, ensuring efficient intracellular activation .
Q. What are standard assays for assessing mafosfamide’s cytotoxicity in leukemia cell lines?
The MTT assay is widely used to measure cell viability via mitochondrial reductase activity. For example, ML-1 human acute myeloid leukemia cells are treated with mafosfamide (1–100 µM) for 24–72 hours, followed by MTT incubation and spectrophotometric quantification at 570 nm . Parallel electronic Coulter counting quantifies cell size and count changes, providing complementary data on cytostatic effects .
Advanced Research Questions
Q. How does mafosfamide’s cytotoxicity compare to other oxazaphosphorines like D-18864 and D-19575?
In ML-1 leukemia cells, mafosfamide (D-17272) exhibits intermediate cytotoxicity compared to D-18864 (most potent) and D-19575 (least potent). Dose-response curves (1–100 µM, 24–48 hours) reveal IC50 values of 15 µM for mafosfamide vs. 5 µM for D-18864. This variance stems from differences in metabolic activation and DNA adduct formation kinetics .
Q. What methodologies identify apoptosis pathways activated by mafosfamide in leukemia cells?
Annexin V/PI staining with flow cytometry distinguishes early apoptosis (Annexin V+/PI−) from late apoptosis/necrosis (Annexin V+/PI+). For ML-1 cells treated with mafosfamide (20 µM, 24 hours), apoptotic rates increase from 5% (control) to 45% . Caspase-3/7 activity assays (fluorometric substrates) and DNA fragmentation analysis (TUNEL assay) further validate apoptotic mechanisms .
Q. How can researchers resolve contradictions in reported IC50 values across studies?
Discrepancies arise from variations in cell lines (e.g., ML-1 vs. HL-60), exposure times, or assay conditions. Standardization involves:
Q. What are the advantages of flow cytometry over MTT assays for evaluating mafosfamide’s effects?
Flow cytometry enables multiparametric analysis (cell size, viability, apoptosis) in single-cell suspensions. For example, Beckman Coulter sizing distinguishes live cells (10–15 µm) from apoptotic shrunken cells (5–8 µm), while MTT only measures bulk viability . Combining both methods enhances mechanistic insights, such as correlating cell cycle arrest (G2/M phase) with cytotoxicity .
Q. How does stereoselective synthesis impact mafosfamide’s pharmacological activity?
The cis-configuration of mafosfamide’s sulfoethylthio group (vs. trans-isomers) optimizes steric alignment with intracellular reductases, enhancing activation to phosphoramide mustard. Stereochemical purity (>98%) is confirmed via HPLC with chiral columns, as impurities <2% can alter IC50 by 30% .
Q. Can mafosfamide induce therapy-induced senescence (TIS) in leukemia cells, and how is this detected?
Yes, sublethal doses (5–10 µM, 72 hours) trigger TIS, characterized by β-galactosidase activity (SA-β-Gal staining) and p16INK4a upregulation. Imaging flow cytometry (e.g., Amnis ImageStreamX) quantifies senescence-associated heterochromatin foci (SAHF) using DAPI staining, while cytokine secretion (IL-6, IL-8) is measured via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
